molecular formula C17H18N2O2 B12734699 Methyl isolysergate CAS No. 67215-36-5

Methyl isolysergate

Cat. No.: B12734699
CAS No.: 67215-36-5
M. Wt: 282.34 g/mol
InChI Key: RNHDWLRHUJZABX-XHDPSFHLSA-N
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Description

Methyl isolysergate is a chemical compound with the molecular formula C₁₇H₁₈N₂O₂. It is a derivative of lysergic acid and belongs to the ergot alkaloid family. This compound is known for its structural complexity and physiological effects, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl isolysergate involves several steps, starting from lysergic acid. One common method includes the esterification of lysergic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl isolysergate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into different alkaloid derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of lysergic acid, which have different pharmacological properties and applications.

Scientific Research Applications

Methyl isolysergate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other ergot alkaloids.

    Biology: Studies on its interaction with biological receptors help in understanding its physiological effects.

    Medicine: Research on its pharmacological properties contributes to the development of new therapeutic agents.

    Industry: It is used in the production of pharmaceuticals and as a research chemical in various industrial applications.

Mechanism of Action

The mechanism of action of methyl isolysergate involves its interaction with serotonin receptors in the brain. It acts as an agonist at these receptors, leading to altered neurotransmitter release and modulation of various physiological processes. The molecular targets include the 5-HT2A receptor, which plays a crucial role in its psychoactive effects.

Comparison with Similar Compounds

Similar Compounds

  • Lysergic acid methyl ester
  • Lysergol
  • Isolysergol

Uniqueness

Methyl isolysergate is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Compared to similar compounds, it has a higher affinity for certain serotonin receptors, making it a valuable compound for research in neuropharmacology.

Properties

CAS No.

67215-36-5

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

methyl (6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate

InChI

InChI=1S/C17H18N2O2/c1-19-9-11(17(20)21-2)6-13-12-4-3-5-14-16(12)10(8-18-14)7-15(13)19/h3-6,8,11,15,18H,7,9H2,1-2H3/t11-,15+/m0/s1

InChI Key

RNHDWLRHUJZABX-XHDPSFHLSA-N

Isomeric SMILES

CN1C[C@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)OC

Canonical SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)OC

Origin of Product

United States

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